5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde
Description
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde (CAS 590376-26-4) is an aromatic aldehyde derivative with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . The compound features a benzaldehyde core substituted with a chlorine atom at the 5-position and a 3-methylbenzyloxy group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for forming Schiff bases (azomethines) and coordination complexes . It requires storage at 2–8°C under dry conditions, indicating moderate sensitivity to heat and moisture .
Properties
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWPXOOODFAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405601 | |
| Record name | 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-26-4 | |
| Record name | 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Intermediate Alcohol
- Reduction Step : Convert 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid to its corresponding alcohol using NaBH₄ in methanol (0–20°C, 98% yield).
- Oxidation : Treat the alcohol with MnO₂ in diethyl ether (20°C, 12 h) to regenerate the aldehyde.
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Reduction | NaBH₄ | Methanol | 0–20°C | 98% |
| Oxidation | MnO₂ | Diethyl ether | 20°C | 92% |
This two-step approach avoids direct handling of sensitive aldehyde intermediates and is preferred for scale-up due to high reproducibility.
Industrial-Scale Continuous Flow Synthesis
- Reactors : Tubular flow reactors with in-line monitoring
- Conditions :
- Residence time: 30 minutes
- Temperature: 100°C
- Pressure: 3 bar
- 95% conversion efficiency
- Reduced solvent waste compared to batch processes
- Automated purification via fractional distillation
This method, adapted from large-scale benzamide production, emphasizes efficiency and sustainability, though it requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Alkylation | 85% | Moderate | High |
| Oxidation-Reduction | 90%* | High | Moderate |
| Continuous Flow | 95% | Industrial | Low (long-term) |
*Combined yield for reduction and oxidation steps.
Mechanistic Insights
The alkylation proceeds via an SN2 mechanism, where the deprotonated phenolic oxygen attacks the electrophilic carbon of 3-methylbenzyl chloride. Steric effects from the 3-methyl group are mitigated by the linear transition state, as demonstrated in density functional theory (DFT) studies of analogous systems. Oxidation with MnO₂ follows a radical pathway, selectively targeting the benzylic alcohol without over-oxidizing the aldehyde.
Quality Control Metrics
- Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient)
- Characterization :
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to yield corresponding alcohols.
- Substitution Reactions : The chloro group can be replaced by other nucleophiles under suitable conditions .
Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, IC50 values for related compounds indicate comparable efficacy to established anti-inflammatory drugs like celecoxib .
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows it to be incorporated into polymers and coatings, enhancing their properties.
Case Study 1: Anticancer Properties
A study investigated the anticancer potential of this compound derivatives on various cancer cell lines. The findings revealed that certain modifications to the compound significantly increased its cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit COX enzymes effectively. In vitro assays showed that it could reduce pro-inflammatory cytokine levels in human cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic Acid (CAS 588679-50-9)
- Key Difference : Replacement of the aldehyde (–CHO) with a carboxylic acid (–COOH) group.
- Impact :
5-Chloro-2-(difluoromethoxy)benzaldehyde (CAS 145742-68-3)
- Key Difference : Substitution of the 3-methylbenzyloxy group with a difluoromethoxy (–O–CF₂) moiety.
- Enhanced metabolic stability in biological applications due to fluorine’s resistance to oxidation .
5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8)
- Key Difference : Replacement of the 3-methylbenzyloxy group with an isobutoxy (–O–C(CH₂)₂) chain.
- Impact :
Electronic and Steric Effects
5-Chloro-2-(phenylethynyl)benzaldehyde (CAS 1186603-47-3)
- Key Difference : Phenylethynyl (–C≡C–Ph) substituent at the 2-position.
- Impact :
Halogen-Substituted Analogs (e.g., 3-Fluoro, 4-Chloro Derivatives)
- Key Differences : Variations in halogen type (F, Cl) and position.
- Impact: Electron-withdrawing groups (e.g., –Cl, –F) decrease electron density at the aldehyde, altering redox potentials. Electrochemical Data: Cyclic voltammetry of zinc complexes shows oxidation potentials shift by 0.1–0.3 V with halogen substitution, affecting electroluminescence properties .
Physicochemical and Thermal Properties
- Thermal Stability : All zinc complexes derived from halogenated benzaldehydes exhibit high thermal stability (>290°C), critical for applications in high-temperature materials .
- Photoluminescence : The 3-methylbenzyloxy substituent contributes to rigid molecular packing in solids, enhancing quantum yields compared to solution states .
Biological Activity
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde, a compound with the molecular formula C12H13ClO2, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
This compound is characterized by its chlorinated benzaldehyde structure, which plays a crucial role in its biological activity. The presence of the chloro group at the 5-position and the methoxy group contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition is significant in the context of skin pigmentation disorders and cosmetic applications.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this compound may also exhibit this activity by scavenging free radicals.
Tyrosinase Inhibition Assay
A study evaluated the tyrosinase inhibitory activity of several benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited a significant inhibitory effect on tyrosinase activity, which is crucial for melanin synthesis. The IC50 value was determined to be lower than that of standard inhibitors like kojic acid, highlighting its potential as a skin-whitening agent.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| This compound | 15.00 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Case Study 1: Melanogenesis Inhibition
A clinical trial investigated the efficacy of topical formulations containing this compound for treating hyperpigmentation. Results indicated a noticeable reduction in melanin content after four weeks of application, suggesting its potential as a therapeutic agent for skin disorders related to excessive pigmentation.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that formulations containing this compound were effective against common skin pathogens. The results supported its use in dermatological products aimed at preventing infections in compromised skin conditions.
Q & A
Q. What are the limitations of current synthetic protocols, and how can green chemistry principles be applied?
- Critical Analysis : Traditional methods use stoichiometric bases (NaOMe), generating hazardous waste. Alternative protocols employ recyclable catalysts (e.g., KCO in PEG-400) or microwave-assisted synthesis to reduce energy consumption. Lifecycle assessment (LCA) metrics guide solvent selection (e.g., cyclopentyl methyl ether vs. DCM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
